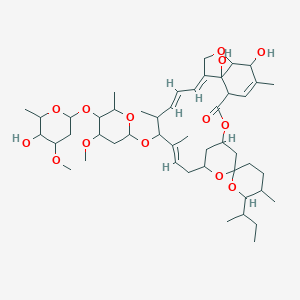

Ivermectin B1a

Description

Properties

Key on ui mechanism of action |

Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells of the microfilaria. This binding causes an increase in the permeability of the cell membrane to chloride ions and results in hyperpolarization of the cell, leading to paralysis and death of the parasite. Ivermectin also is believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA), thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission. Ivermectin may also impair normal intrauterine development of _O. volvulus_ microfilariae and may inhibit their release from the uteri of gravid female worms. |

|---|---|

CAS No. |

71827-03-7 |

Molecular Formula |

C48H74O14 |

Molecular Weight |

875.1 g/mol |

IUPAC Name |

(6R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |

InChI |

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/t25?,26?,28?,30?,31?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,47-,48-/m1/s1 |

InChI Key |

AZSNMRSAGSSBNP-GXYQGZGZSA-N |

SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Isomeric SMILES |

CCC(C)C1C(CC[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Canonical SMILES |

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |

Other CAS No. |

71827-03-7 70288-86-7 70161-11-4 |

Pictograms |

Acute Toxic; Irritant; Health Hazard; Environmental Hazard |

Purity |

> 95% |

quantity |

Milligrams-Grams |

solubility |

Insoluble |

Synonyms |

5-O-Demethyl-22,23-dihydro-avermectin A1a; 2,23-Dihydroavermectin B1a; Dihydroavermectin B1a; |

Origin of Product |

United States |

Historical Context of Avermectin and Ivermectin B1a Discovery

Origin of Avermectin-Producing Microorganism (Streptomyces avermitilis)

In the 1970s, a pivotal collaboration was established between the Kitasato Institute in Japan, led by microbiologist Satoshi Ōmura, and the Merck Institute for Therapeutic Research in the United States. cornell.edugairdner.org Professor Ōmura's team was dedicated to isolating and screening microorganisms from soil samples in search of new bioactive compounds. nobelprize.orggairdner.org One such sample, collected from the soil near a golf course in Ito City, Shizuoka Prefecture, Japan, yielded a novel strain of actinomycete. wikipedia.orgwikipedia.orgatcc.org This microorganism was later identified as a new species and named Streptomyces avermitilis. acs.orgwikipedia.org

This particular strain, designated MA-4680, was sent to Merck's research laboratories in 1974 for testing of its potential anthelmintic properties. nih.govnih.gov Remarkably, despite extensive searching over the decades, this single Japanese soil sample remains the only source of Streptomyces avermitilis ever discovered. gairdner.orgnih.gov

Initial Isolation and Characterization of Avermectins

At Merck, a team led by Dr. William C. Campbell began testing the fermentation broths of Streptomyces avermitilis. nih.govacs.org In 1975, they discovered that a culture broth from this microorganism showed exceptional potency against the nematode Nematospiroides dubius in mice. acs.orgwikipedia.orgnih.gov The active components were isolated and identified as a family of eight closely related 16-membered macrocyclic lactones, which they named "avermectins." wikipedia.orgacs.orggoogle.com

These eight compounds were found in four pairs of homologues: A1a/A1b, A2a/A2b, B1a/B1b, and B2a/B2b. wikipedia.orgmdpi.com The "a" series and "b" series differ by a substituent at the C-25 position. wikipedia.org The most active of these were the B1 avermectins. google.com The initial fermentation yields of avermectins were relatively low, around 9 µg/ml, but were significantly increased through medium improvement and strain selection to nearly 500 µg/ml. acs.org

The avermectin (B7782182) biosynthetic gene cluster in S. avermitilis is responsible for producing these eight structurally similar compounds. wikipedia.orgpnas.org The initial aglycon is synthesized by a complex of four proteins with polyketide synthase activity. wikipedia.orgmdpi.com

Development of Ivermectin B1a as a Semisynthetic Derivative

While the natural avermectins showed promise, researchers at Merck sought to enhance their activity and safety profiles. acs.org This led to a program of chemical modification of the avermectin compounds. nobelprize.orgacs.org By hydrogenating Avermectin B1 (a mixture of B1a and B1b), they created a more effective and safer derivative. acs.orgcornell.edu This new compound was named ivermectin. nobelprize.orgcornell.edu

The development of ivermectin was a significant achievement, transforming a natural product into a powerful therapeutic tool. cornell.edunih.gov Its journey from a Japanese soil sample to a globally recognized medicine highlights the fruitful synergy of academic and industrial research. nih.govopenochem.org

Molecular Mechanisms of Action of Ivermectin B1a

Interaction with Invertebrate Glutamate-Gated Chloride Channels (GluCls)

The primary and most well-characterized molecular target of Ivermectin B1a in invertebrates is the glutamate-gated chloride channel (GluCl). bioaustralis.comcaymanchem.comnih.gov These channels are exclusive to invertebrates, a key factor in the selective toxicity of ivermectin. mcgill.caphysiology.org this compound binds to GluCls with high affinity, causing an increase in membrane permeability to chloride ions. nih.govdrugbank.com This influx of chloride ions leads to hyperpolarization of the nerve or muscle cell, rendering it unresponsive to excitatory signals and resulting in flaccid paralysis. nih.govdrugbank.com

Ivermectin's interaction with GluCls is complex, involving both direct activation and potentiation of the effects of the natural ligand, glutamate (B1630785). aopwiki.orgcambridge.org At nanomolar concentrations, ivermectin can significantly enhance the current induced by sub-maximal concentrations of glutamate. cambridge.org At higher concentrations, it can directly and irreversibly open the channel, even in the absence of glutamate. aopwiki.orgcambridge.org

Specific Binding Sites and Conformational Changes

Structural studies, including X-ray crystallography of the Caenorhabditis elegans GluClα receptor in complex with ivermectin, have provided detailed insights into the binding site. researchgate.netuq.edu.au this compound binds to a site located in the transmembrane domain, at the interface between adjacent subunits. researchgate.netuq.edu.au Specifically, it wedges into a cleft formed by the M3 helix of one subunit and the M1 and M2 helices of the neighboring subunit. researchgate.net

This binding induces significant conformational changes in the receptor. aopwiki.orgnih.gov The binding of ivermectin is thought to stabilize the open state of the channel, leading to a persistent influx of chloride ions. sdbonline.org The interaction involves a global conformational change that propagates from the transmembrane domain to the extracellular neurotransmitter-binding site, which may explain how ivermectin potentiates glutamate-gated currents. uq.edu.au This allosteric modulation suggests that the binding of ivermectin alters the receptor's conformation in a way that is distinct from the changes induced by glutamate binding alone. uq.edu.au

Electrophysiological Modulations

The binding of this compound to GluCls results in profound and characteristic electrophysiological changes. Electrophysiological recordings from invertebrate neurons and muscle cells, as well as from Xenopus oocytes expressing recombinant GluCls, have demonstrated these effects. mcgill.caphysiology.org

Application of ivermectin induces a slow-onset, long-lasting, and essentially irreversible inward chloride current. physiology.orgcambridge.org This current leads to a sustained hyperpolarization or depolarization of the cell membrane, depending on the chloride equilibrium potential, effectively silencing neuronal activity and muscle function. caymanchem.comsdbonline.org The rate of channel opening can be dose-dependent, and once opened by ivermectin, the channels tend to remain in the open configuration even after the drug is removed. cambridge.org

Studies on C. elegans have shown a strong correlation between the potency of ivermectin in activating chloride currents in oocytes expressing GluCls and its nematocidal activity. mcgill.ca Mutations in the genes encoding GluCl subunits can confer resistance to ivermectin, further highlighting the critical role of these channels in its mechanism of action. mcgill.ca For instance, mutations in the C. oncophora GluClα3 subunit resulted in a significant decrease in sensitivity to both glutamate and ivermectin. mcgill.ca

| Parameter | Effect of this compound on Invertebrate GluCls | References |

| Binding Affinity | High affinity | nih.govdrugbank.com |

| Channel Gating | Direct activation (irreversible opening) and potentiation of glutamate response | aopwiki.orgcambridge.org |

| Ion Permeability | Increased permeability to chloride ions (Cl-) | nih.govdrugbank.com |

| Membrane Potential | Hyperpolarization | caymanchem.comnih.govdrugbank.com |

| Cellular Effect | Inhibition of nerve and muscle cell function, leading to paralysis | nih.govsdbonline.org |

Modulation of Gamma-Aminobutyric Acid (GABA) Receptors in Invertebrates

In addition to its primary action on GluCls, this compound is also known to modulate gamma-aminobutyric acid (GABA) receptors in invertebrates. nih.govmcgill.ca GABA is the principal inhibitory neurotransmitter in the invertebrate central nervous system, and its receptors are also ligand-gated chloride channels. nih.govplos.org

The interaction of ivermectin with GABA receptors appears to be more varied and species-dependent compared to its effects on GluCls. In some invertebrates, ivermectin can act as a GABA agonist, directly activating the receptor to open the chloride channel. nih.gov In other cases, it acts as a positive allosteric modulator, enhancing the effect of GABA. nih.govplos.org For example, studies on Haemonchus contortus have shown that ivermectin can potentiate GABA-induced currents. nih.gov Conversely, in Ascaris suum, ivermectin has been shown to inhibit GABA receptors. nih.govplos.org In C. elegans, ivermectin inhibits UNC-49 GABA receptors. nih.govplos.org

| Organism | Effect of this compound on GABA Receptors | References |

| Haemonchus contortus | Potentiation of GABA-induced currents | nih.gov |

| Ascaris suum | Inhibition of GABA receptors | nih.govplos.org |

| Caenorhabditis elegans | Inhibition of UNC-49 GABA receptors | nih.govplos.org |

| General | Believed to act as a GABA agonist in some invertebrates | nih.gov |

Interactions with Other Ligand-Gated Ion Channels (LGICs) in Invertebrates

The activity of this compound extends to other ligand-gated ion channels (LGICs) in invertebrates, although these interactions are generally less potent than its effect on GluCls. uq.edu.aufrontiersin.org The family of Cys-loop receptors, to which GluCls and GABA receptors belong, includes other potential targets. frontiersin.org

For instance, ivermectin has been shown to interact with nicotinic acetylcholine (B1216132) receptors (nAChRs) in some invertebrates. researchgate.net However, the effects can be complex, with ivermectin acting as a positive or negative allosteric modulator depending on the specific nAChR subunit composition. uq.edu.au

The broad-spectrum activity of ivermectin against a wide range of parasites is likely due to its ability to target multiple, evolutionarily related ion channels. This multi-target mechanism may also play a role in overcoming resistance that might arise from mutations in a single target protein.

Non-Canonical Molecular Targets and Pathways (e.g., tubulin polymerization)

Recent research has uncovered non-canonical molecular targets for avermectins, including this compound, that are distinct from ion channels. One such target is tubulin, the protein subunit of microtubules. mdpi.comlongdom.org

Studies have demonstrated that avermectin (B7782182) B1a can promote the polymerization of tubulin, similar to the action of the well-known microtubule-stabilizing agent, paclitaxel. mdpi.comnih.govnih.gov By enhancing the stability of microtubules, avermectin B1a can disrupt the dynamic processes of microtubule assembly and disassembly, which are crucial for various cellular functions, including cell division and intracellular transport. mdpi.com

In the context of cancer cell lines, this promotion of tubulin polymerization by avermectin B1a has been linked to anti-proliferative and apoptotic effects. mdpi.comnih.gov For example, in HCT-116 colon cancer cells, avermectin B1a was found to induce apoptosis and inhibit cell migration, with an IC50 value of 30 μM. nih.gov While these findings are primarily in the realm of cancer research, they reveal a novel mechanism of action for this compound that could potentially contribute to its effects in invertebrates, although this is less established.

| Compound | Effect on Tubulin Polymerization | Cell Line | Observed Cellular Effects | References |

| Avermectin B1a | Promotes polymerization | HCT-116 | Anti-proliferative, induces apoptosis, inhibits migration | mdpi.comnih.gov |

| Paclitaxel (positive control) | Enhances protofilament assembly | HCT-116 | Microtubule stabilizer | nih.gov |

| Colchicine (negative control) | Inhibits polymerization | HCT-116 | Not applicable | nih.gov |

Biosynthesis and Metabolic Engineering of Ivermectin B1a

Avermectin (B7782182) Biosynthetic Gene Clusters (BGCs) in Streptomyces avermitilis

The biosynthesis of the avermectin backbone is governed by a large and complex biosynthetic gene cluster (BGC), often referred to as the ave cluster, spanning approximately 95 kb of the Streptomyces avermitilis chromosome. nih.govnih.gov This cluster contains all the genetic information necessary for producing the polyketide aglycone, modifying it, and attaching sugar moieties. Analysis has revealed that the cluster comprises at least 18 distinct open reading frames (ORFs) whose products orchestrate the assembly of the final avermectin molecules. nih.gov

The core of the BGC is dominated by four large genes (aveA1, aveA2, aveA3, aveA4) that encode the giant multifunctional polypeptides of the avermectin polyketide synthase (PKS). nih.gov Flanking these PKS genes are sets of genes responsible for other critical steps. One end of the cluster contains genes for the biosynthesis and transfer of the deoxysugar L-oleandrose, while the other end houses genes for post-PKS modifications and regulation, such as the C-5 O-methylation and a positive regulatory gene, aveR. nih.govresearchgate.net The aveR gene product is essential for activating the transcription of the biosynthetic genes. researchgate.net Other key genes within the cluster include aveC, which plays a crucial role in the dehydration at C22-C23 and spiroketal formation, and aveD, which influences the conversion between B and A series avermectins. nih.govmdpi.comnih.gov

Table 1: Key Genes in the Avermectin Biosynthetic Gene Cluster

| Gene(s) | Encoded Protein/Function | Role in Biosynthesis |

|---|---|---|

| aveA1, aveA2, aveA3, aveA4 | Avermectin Polyketide Synthase (PKS) | Catalyzes the assembly of the 16-membered macrocyclic lactone core from starter and extender units. nih.gov |

| aveC | Spirocyclase / Dehydratase | Involved in the formation of the spiroketal structure and the optional dehydration at the C22-C23 position. mdpi.comnih.gov |

| aveD | C5-O-methyltransferase activity regulator | Influences the methylation at the C5 position, affecting the ratio of A- and B-type avermectins. nih.gov |

| aveE | Cytochrome P450 Hydroxylase | Catalyzes the formation of the furan (B31954) ring (C6 to C8a). nih.govmdpi.com |

| aveF | Ketoreductase | Reduces the keto group at the C5 position. mdpi.com |

| aveBI | Glycosyltransferase and sugar biosynthesis enzymes | Responsible for the synthesis of dTDP-L-oleandrose and its attachment to the aglycone. mdpi.com |

| aveR | LAL-family transcriptional regulator | Acts as a positive regulator, essential for the expression of the avermectin biosynthetic genes. researchgate.net |

Polyketide Synthase (PKS) System in Avermectin B1a Production

Avermectins are type I polyketides, synthesized by a modular polyketide synthase system. nih.govasm.org The avermectin PKS is an assembly line of enzymatic activities, organized into 12 distinct modules spread across the four AVES polypeptides. nih.gov Each module is responsible for one cycle of polyketide chain elongation, dictating the specific building block to be added and the subsequent reductive processing. nih.govsciepublish.com

The biosynthesis of the avermectin polyketide chain is initiated by a specific starter unit, which determines whether an "a" or "b" series component is produced. For the "a" components, including avermectin B1a, the starter unit is 2-methylbutyryl-CoA, which is typically derived from the amino acid L-isoleucine. nih.govnih.gov The "b" components use isobutyryl-CoA as a starter. nih.gov

Once the full-length polyketide chain is assembled by the PKS, it is released from the enzyme complex and undergoes a series of tailoring reactions to form the final, biologically active avermectin B1a molecule. These post-PKS modifications are catalyzed by enzymes encoded by other genes within the ave cluster. nih.govsciepublish.com

The key modification steps include:

Cyclization and Furan Ring Formation : The linear polyketide chain is cyclized to form the 16-membered macrolide ring. Concurrently, the enzyme AveE, a cytochrome P450 hydroxylase, catalyzes the formation of the bicyclic furan ring between C6 and C8a. nih.govmdpi.com

Spiroketal Formation and Dehydration : The AveC protein performs a dual function. It acts as a spirocyclase to form the characteristic spiroketal structure and as a dehydratase that catalyzes the optional removal of a hydroxyl group at the C22-C23 position, creating a double bond. mdpi.comnih.gov

Keto-reduction : The enzyme AveF, a ketoreductase, reduces the keto group at the C5 position of the aglycone. mdpi.com

Glycosylation : The final step is the attachment of a disaccharide of L-oleandrose to the hydroxyl group at C13 of the aglycone. This process is mediated by glycosyltransferases encoded by the aveBI gene, which also directs the synthesis of the activated sugar precursor, dTDP-L-oleandrose. nih.govmdpi.com

Genetic Engineering Strategies for Enhanced Ivermectin B1a Production

The direct production of this compound, which is 22,23-dihydroavermectin B1a, requires targeted genetic modification of the S. avermitilis host, as the native PKS produces avermectin with a double bond at that position. rsc.orgresearchgate.net Engineering efforts focus on both altering the biosynthetic pathway itself and increasing the supply of essential building blocks.

A primary strategy for direct this compound biosynthesis is the re-engineering of the avermectin PKS. researchgate.netresearchgate.net This has been achieved by "domain swapping," where the dehydratase (DH) and ketoreductase (KR) domains of PKS module 2 are replaced with a reductive cassette containing DH, enoylreductase (ER), and KR domains from other polyketide synthases, such as those for rapamycin (B549165), pikromycin (B1677795), or meilingmycin. researchgate.netresearchgate.netresearchgate.net The introduction of the ER domain facilitates the in-situ reduction of the C22-C23 double bond during polyketide assembly, leading directly to the ivermectin structure. rsc.orgpsu.edu Using this approach, an engineered S. avermitilis strain was developed that produced this compound as a single component at a titer of 1.25 ± 0.14 g/L. researchgate.netresearchgate.net

Further enhancements include:

Optimizing the B1a:B2a Ratio : The aveC gene can be engineered to favor the production of B1a over B2a. In one study, introducing eight amino acid mutations into AveC increased the B1a:B2a ratio from 0.99 to 1.33. nih.gov

Manipulating Regulatory Genes : Deleting regulatory genes of competing pathways can redirect metabolic flux towards avermectin production. For example, deleting pteF, a regulator for the biosynthesis of filipin (B1216100) (which competes for the same precursors), resulted in a 55.49% improvement in the avermectin titer. mdpi.com

Increasing the intracellular pools of starter and extender units is a powerful strategy to boost this compound yields. nih.govnih.gov Since primary metabolism provides these building blocks, its decline during the stationary phase can limit polyketide production. nih.gov

Key strategies to enhance precursor supply include:

Boosting Acyl-CoA Starter Units : To increase the supply of the 2-methylbutyryl-CoA starter unit, researchers have engineered a hybrid PKS from the meilingmycin pathway to specifically synthesize 2-methylbutyrate. Heterologous expression of this engineered PKS in a wild-type S. avermitilis strain led to a 4.36-fold increase in B1a titer. nih.govnih.gov

Increasing Acyl-CoA Extender Units : Overexpression of genes from the β-oxidation pathway, such as fadD and fadAB, has been shown to increase the supply of acyl-CoA precursors and raise B1a titer. nih.gov

Enhancing Carboxylation : To increase the supply of malonyl-CoA and methylmalonyl-CoA, genes from the cyanobacterial CO2-concentrating mechanism (bicA and ecaA) were introduced into S. avermitilis. nih.gov This strategy enhances the carboxylation velocity of acetyl-CoA and propionyl-CoA carboxylases, leading to higher B1a production. nih.gov

A combined approach, integrating aveC engineering with the overexpression of fadD-fadAB and bicA-ecaA, resulted in a maximal B1a titer of 9613 μg/mL in an industrial strain, a 49.1% increase compared to the parent strain. nih.gov

Table 2: Summary of Genetic Engineering Strategies for this compound Production

| Strategy | Genetic Target / Modification | Outcome |

|---|---|---|

| Direct Biosynthesis | Swapped PKS module 2 DH-KR domains with DH-ER-KR domains from meilingmycin PKS. | Direct production of this compound as a single component (1.25 g/L). researchgate.netresearchgate.net |

| Ratio Improvement | Engineered aveC gene with multiple mutations. | Increased B1a:B2a ratio from 0.99 to 1.33. nih.gov |

| Pathway Regulation | Deletion of pteF, a regulator for the competing filipin pathway. | 55.49% improvement in avermectin titer. mdpi.com |

| Starter Unit Supply | Heterologous expression of an engineered meilingmycin PKS to produce 2-methylbutyrate. | 4.36-fold increase in B1a titer in a wild-type strain. nih.govnih.gov |

| Extender Unit Supply | Overexpression of β-oxidation genes (fadD, fadAB). | Increased B1a titer. nih.gov |

| Extender Unit Supply | Co-expression of cyanobacterial genes bicA and ecaA. | Increased B1a titer (8083 μg/mL in an industrial strain). nih.gov |

| Combined Strategy | Co-overexpression of engineered aveC, fadD-fadAB, and bicA-ecaA. | 49.1% increase in B1a titer (to 9613 μg/mL) in an industrial strain. nih.gov |

Strain Improvement and Genome Minimization

The industrial production of this compound relies heavily on the producing microorganism, Streptomyces avermitilis. However, wild-type strains naturally produce low titers of the desired compound. To overcome this limitation and develop economically viable processes, extensive research has focused on enhancing the production capabilities of S. avermitilis through sophisticated strain improvement and genome minimization strategies. These approaches aim to channel metabolic resources toward the synthesis of this compound by eliminating genetic and metabolic bottlenecks.

Targeted Genetic Engineering for Enhanced Production

Rational metabolic engineering has provided powerful tools to specifically modify the genetic makeup of S. avermitilis to boost production. Key strategies include the manipulation of regulatory genes, the enhancement of precursor supply, and the optimization of cellular transport.

The availability of essential building blocks, or precursors, is often a rate-limiting step in biosynthesis. To address this, researchers have engineered pathways to increase the intracellular pools of acyl-CoA units required for this compound synthesis. nih.govnih.gov Overexpression of the maltose (B56501) ABC transporter (malEFG) was shown to improve the utilization of starch, a common carbon source in fermentation, leading to a 3.3-fold increase in ivermectin production. researchgate.net In a more complex approach, a heterologous polyketide synthase (PKS) from Saccharopolyspora erythraea was introduced to specifically boost the supply of the 2-methylbutyryl-CoA starter unit, resulting in a 4.36-fold increase in B1a titer in the wild-type strain. nih.govnih.gov Further enhancements were achieved by combining these precursor supply strategies in an industrial strain, which increased the B1a titer by 37.8%. nih.govnih.gov

Table 1: Selected Gene Manipulation Strategies to Enhance Ivermectin/Avermectin B1a Production in S. avermitilis

| Target Gene(s) | Genetic Modification | Rationale | Outcome on Production |

|---|---|---|---|

| aveM | Deletion | Removal of a negative effector of avermectin production. nih.gov | Clear increase in avermectin levels. nih.gov |

| aveT | Overexpression | Upregulation of a positive regulator for avermectin biosynthesis. nih.gov | Clear increase in avermectin levels. nih.gov |

| avtAB | Overexpression | Enhanced export of avermectin, reducing intracellular feedback inhibition. nih.gov | ~50% improvement in an industrial strain (from 3.3 to 4.8 g/L). nih.gov |

| malEFG | Overexpression | Improved utilization of starch as a carbon source. researchgate.net | 3.3-fold increase in ivermectin production. researchgate.net |

| Mei-PKS (Engineered) | Heterologous Expression | Increased supply of the 2-methylbutyryl-CoA starter unit. nih.govnih.gov | 4.36-fold increase in Avermectin B1a in wild-type strain. nih.govnih.gov |

Genome Minimization for an Optimized "Chassis" Host

The genome of S. avermitilis is large and complex, containing at least 37 biosynthetic gene clusters (BGCs) for various secondary metabolites. mdpi.comnih.gov Many of these BGCs are not essential for growth but compete with the ivermectin pathway for energy and precursor molecules like malonyl-CoA and methylmalonyl-CoA. nih.govmdpi.com This has led to the development of "genome minimization" as a powerful strategy to create a more efficient and specialized host, often referred to as a "chassis." nih.govresearchgate.net

This approach involves the systematic deletion of large, non-essential DNA regions, particularly competing secondary metabolite BGCs. mdpi.comresearchgate.net By removing these competitive pathways, metabolic flux can be redirected more efficiently toward the production of the target compound. nih.gov The feasibility of this strategy has been confirmed by the construction of various large-deletion mutants of S. avermitilis, which serve as superior hosts for the heterologous expression of BGCs. researchgate.net

A pinnacle achievement in this area was the creation of an optimized cell factory specifically for this compound. researchgate.netnih.gov In this work, researchers took a high-producing Avermectin B1a strain (S. avermitilis 3-115) and first deleted its native avermectin BGC. researchgate.netresearchgate.net Subsequently, they introduced an engineered hybrid PKS gene cluster, created by swapping domains with the meilingmycin synthase, which directly synthesizes the ivermectin structure. researchgate.netnih.govresearchgate.net This combination of a clean, optimized host background with a precisely engineered pathway resulted in the effective production of this compound as a single, homogeneous component, achieving a remarkable titer of 1.25 g/L. researchgate.netnih.gov

Table 2: Examples of Genome Minimization Applications for this compound Production

| Approach | Description | Purpose | Key Result |

|---|---|---|---|

| Deletion of Competing PKS Clusters | Removing BGCs for other polyketides like oligomycin (B223565) and filipin. nih.govmdpi.com | To redirect precursor pools (e.g., malonyl-CoA) to the desired pathway. | Significantly increased production of doramectin, demonstrating the principle. nih.govmdpi.com |

| Development of Chassis Strains | Creating large-scale deletion mutants by removing non-essential genes and multiple BGCs. nih.govresearchgate.net | To generate a clean and efficient host for heterologous expression of biosynthetic pathways. nih.govresearchgate.net | Confirmed feasibility by expressing over 20 different exogenous BGCs. researchgate.net |

Molecular Basis of Ivermectin B1a Resistance in Invertebrate Systems

Mechanisms of Resistance Development

Invertebrates have evolved several key mechanisms to counteract the effects of Ivermectin B1a. These adaptations primarily involve modifications to the drug's molecular target, increased expulsion of the drug from cells, and enhanced metabolic detoxification. nih.govdovepress.com

The primary targets for ivermectin in invertebrates are glutamate-gated chloride channels (GluClRs), which are ligand-gated ion channels found exclusively in these organisms. plos.orgfrontiersin.orgplos.org Ivermectin acts as a positive allosteric modulator, binding to these channels and causing them to open, which leads to an influx of chloride ions, hyperpolarization of the neuronal or muscular cell membrane, and ultimately flaccid paralysis and death of the parasite. plos.orgnih.govresearchgate.net

Mutations in the genes encoding GluClR subunits are a primary mechanism of target-site resistance. dovepress.comnih.govuq.edu.au In the model nematode Caenorhabditis elegans, simultaneous mutations in three GluCl subunit genes—avr-14, avr-15, and glc-1—are required to confer high-level (approximately 4,000-fold) resistance to ivermectin. pnas.orgelifesciences.orgpnas.org Mutating only one or two of these genes results in significantly lower levels of resistance, indicating that these genes represent parallel genetic pathways contributing to ivermectin sensitivity. pnas.orgresearchgate.net Research in the parasitic nematode Haemonchus contortus has also linked an allele of a GluClα-subunit gene to resistance against macrocyclic lactones. dovepress.com Similarly, a study on Cooperia oncophora, a cattle parasite, suggested an association between the GluClα3 gene and ivermectin resistance. mcgill.ca

Specific point mutations have been identified that alter receptor function. For instance, a proline-to-serine mutation (P299S) in the DmGluClα subunit of Drosophila melanogaster resulted in channels that were approximately 10-fold less sensitive to activation by ivermectin. pnas.org Another mutation, G36'A, located in the third transmembrane domain of the H. contortus GluClR, was found to decrease the duration of channel activation periods and increase receptor desensitization in the presence of both glutamate (B1630785) and ivermectin. plos.orgresearchgate.net These findings suggest that certain mutations reduce ivermectin sensitivity by altering the receptor's intrinsic functional properties rather than by directly preventing the drug from binding. plos.orgplos.org

Table 1: Key Genes Encoding Glutamate-Gated Chloride Channel (GluClR) Subunits Associated with this compound Resistance

| Gene | Organism | Role in Resistance | Reference(s) |

| avr-14 | Caenorhabditis elegans | Mutation contributes to high-level resistance when combined with avr-15 and glc-1 mutations. | pnas.orgelifesciences.orgresearchgate.net |

| avr-15 | Caenorhabditis elegans | Mutation contributes to high-level resistance when combined with avr-14 and glc-1 mutations. | pnas.orgelifesciences.orgresearchgate.net |

| glc-1 | Caenorhabditis elegans | Mutation contributes to high-level resistance when combined with avr-14 and avr-15 mutations. | pnas.orgelifesciences.orgresearchgate.net |

| GluClα3 | Cooperia oncophora | Genetic variability associated with ivermectin resistance. | mcgill.ca |

| DmGluClα | Drosophila melanogaster | A point mutation (P299S) reduces channel sensitivity to ivermectin. | pnas.org |

A second major mechanism of resistance involves the increased efflux of ivermectin from target cells, mediated by ATP-binding cassette (ABC) transporters. nih.gov P-glycoproteins (P-gp), a prominent member of the ABC transporter family, function as efflux pumps that actively transport a wide range of xenobiotics, including ivermectin, out of the cell. nih.govnih.gov This action reduces the intracellular concentration of the drug at its GluClR target site, thereby diminishing its efficacy. nih.gov

Overexpression of P-gp genes has been consistently linked to ivermectin resistance in various parasites. nih.govplos.org In the sheep nematode Haemonchus contortus, ivermectin-selected strains showed higher expression of P-gp mRNA compared to unselected, susceptible strains. nih.gov Similarly, in C. elegans, the upregulation of specific P-gp genes, such as pgp-12, was shown to be crucial for the resistance phenotype. plos.org Conversely, silencing the pgp-12 gene reverted the resistance phenotype back to susceptible. plos.org

The functional role of these transporters is further demonstrated by studies using P-gp inhibitors, such as verapamil (B1683045). nih.gov The co-administration of verapamil with ivermectin was found to increase the drug's efficacy against a resistant strain of H. contortus, supporting the hypothesis that P-gp-mediated efflux is a key resistance mechanism. nih.govcambridge.org Research on the cattle tick Rhipicephalus microplus also identified detoxification mechanisms mediated by ABC transporters as the most significant contributor to resistance compared to other metabolic pathways. researchgate.netnih.gov Ivermectin has also been shown to interact with other ABC transporters, such as Multidrug Resistance-Associated Proteins (MRPs), although P-gp is considered the primary transporter. cambridge.orgresearchgate.net

Table 2: Selected ABC Transporter Genes Implicated in this compound Resistance

| Gene/Protein Family | Organism(s) | Finding | Reference(s) |

| P-glycoprotein (P-gp) | Haemonchus contortus | Overexpression of P-gp mRNA in resistant strains; verapamil restores sensitivity. | nih.govcambridge.org |

| pgp-12 | Caenorhabditis elegans | Upregulation in resistant strains; silencing reverts resistance. | plos.org |

| Hco-pgp-9a, Hco-pgp-11 | Haemonchus contortus | Significant upregulation in ivermectin-resistant strains. | researchgate.net |

| ABC Transporters | Rhipicephalus microplus | Identified as the most important mechanism of detoxification in a resistant strain. | researchgate.netnih.gov |

| ABC Transporters | Pediculus humanus | Changes in gene expression associated with resistance. | nih.gov |

Metabolic resistance is another critical defense strategy employed by invertebrates. This involves an increased rate of detoxification and excretion of ivermectin, mediated by families of metabolic enzymes. nih.govdovepress.com The primary enzyme families implicated in this process are Cytochrome P450 monooxygenases (CYPs), Glutathione S-transferases (GSTs), and esterases. thecattlesite.comresearchgate.net

Transcriptomic studies comparing ivermectin-resistant and susceptible strains of ticks have revealed the upregulation of genes encoding these detoxification enzymes. nih.govresearchgate.net In the cattle tick Rhipicephalus microplus, several studies have confirmed the role of CYPs, GSTs, and esterases in ivermectin resistance. researchgate.netnih.govthecattlesite.com The use of synergists—chemicals that inhibit these metabolic enzymes—in bioassays helps to confirm their role. For example, inhibiting CYPs with piperonyl butoxide (PBO) or esterases with S,S,S-tributyl phosphorotrithioate (DEF) increased the mortality of resistant ticks when exposed to ivermectin, indicating these enzymes are actively metabolizing the compound. researchgate.netthecattlesite.com Similar findings have been reported for scabies mites, where GST transcription levels were elevated in ivermectin-exposed mites. nih.gov

Table 3: Metabolic Enzyme Families Involved in this compound Resistance

| Enzyme Family | Organism(s) | Evidence of Involvement | Reference(s) |

| Cytochrome P450 (CYP) | Rhipicephalus microplus | Upregulation in resistant strains; inhibition with PBO increases ivermectin efficacy. | nih.govresearchgate.netthecattlesite.comresearchgate.net |

| Glutathione S-transferases (GSTs) | Rhipicephalus microplus, Scabies mites | Upregulation in resistant/exposed strains; inhibition increases ivermectin efficacy. | nih.govresearchgate.netthecattlesite.comresearchgate.net |

| Esterases | Rhipicephalus microplus | Increased activity in resistant strains; inhibition with DEF increases ivermectin efficacy. | researchgate.netthecattlesite.com |

Evolutionary Dynamics of Resistance in Parasite Populations

The evolution of ivermectin resistance in a parasite population is governed by several factors, including the intensity of drug selection, the size of the parasite population, and the inherent genetic variation. biorxiv.orgresearchgate.net

Controlled evolution experiments using C. elegans have demonstrated that a large population size is a critical factor for the rapid evolution of ivermectin resistance. biorxiv.orgresearchgate.net This is because larger populations are more likely to harbor the rare genetic mutations that confer a survival advantage in the presence of the drug. These experiments also showed that sexual recombination provides a selective advantage under drug pressure. biorxiv.orgresearchgate.net

The evolution of resistance is often associated with fitness costs. In the absence of the drug, resistant individuals may have a lower reproductive or survival rate compared to their susceptible counterparts. researchgate.net Studies using C. elegans with a triple mutation in GluCl genes found that these resistant mutants have a significant developmental delay and are outcompeted by wild-type individuals when ivermectin is not present. researchgate.netnih.gov However, this fitness cost is outweighed by the survival benefit when the ivermectin concentration exceeds a certain threshold. researchgate.netnih.gov This trade-off could potentially be exploited in drug management strategies.

Synthesis and Mechanistic Biological Activity of Ivermectin B1a Derivatives

Chemical Modification Strategies of Avermectin (B7782182) B1a

The chemical derivatization of Avermectin B1a, the direct precursor to Ivermectin B1a, is a key strategy for creating novel compounds with improved properties. researchgate.netresearchgate.net this compound itself is synthesized via the catalytic hydrogenation of the C22-C23 double bond of Avermectin B1a. researchgate.netgoogle.com Further modifications target several key functional groups on the molecule. researchgate.net

A primary focus of derivatization is the hydroxyl groups, particularly at the C5 and C4″ positions. researchgate.net The C5-hydroxyl group is considered critical for the compound's biological activity, while substitutions at the C4″-hydroxyl on the oleandrose (B1235672) sugar moiety have been shown to yield derivatives with enhanced bioactivity and improved pharmacokinetic profiles. researchgate.net The C4a position has also been identified as a viable site for chemical alterations. nih.govresearchgate.net

The large bisoleandrosyl disaccharide group at the C-13 position, while contributing to the molecule's lipophilicity, is not considered essential for its primary biological function and is therefore a frequent target for modification. nih.gov Strategies at this position include hydrolysis to remove the sugar moiety entirely or substitution with photoreactive groups to create molecular probes. nih.gov Other general modification strategies involve the introduction of acyl, amino, or thio groups to alter fundamental chemical properties like solubility and stability without compromising the parent drug's potency. nih.gov

More complex synthetic routes involve multiple steps. For instance, the synthesis of certain derivatives begins with the protection of the C5 hydroxyl group, followed by hydrolysis to remove the C13 glycosyl group, and subsequent reactions at various positions. google.com Total synthesis approaches, which build the complex macrocyclic lactone core from simpler precursors, also allow for the introduction of diverse modifications throughout the molecular structure. researchgate.netacs.org

Derivatives with Modified Side Chains and Lactone Ring

Chemical modifications of the this compound scaffold have yielded a wide array of derivatives with altered side chains and lactone ring structures. These changes can significantly impact the compound's biological and pharmacokinetic properties. nih.gov

Derivatives with Modified Side Chains:

C25 Position: The substituent at the C25 position plays a role in the molecule's properties. Doramectin, an analog with a cyclohexyl group at C25, exhibits enhanced pharmacokinetic profiles compared to avermectin. nih.gov Through designed biosynthesis, novel derivatives such as 25-methyl and 25-ethyl ivermectin have been created, demonstrating significantly increased insecticidal activity. nih.gov

C13 Disaccharide Moiety: The sugar moiety at C13 is a common site for significant structural changes.

Aglycone Derivatives: Complete removal of the oleandrosyl-oleandrose disaccharide via acid hydrolysis results in this compound aglycone. This structural simplification dramatically alters the compound's pharmacodynamic and pharmacokinetic characteristics.

Novel Conjugates: To improve properties like water solubility for biochemical studies, the sugar moiety has been replaced with other structures. researchgate.net For example, new macrolides have been synthesized by conjugating ivermectin derivatives with dipeptides or carbohydrates. researchgate.net

Photoreactive Probes: To better understand the molecule's interaction with its targets, derivatives with photoreactive substitutions at the C-13 position have been synthesized. nih.gov These probes are designed to covalently bind to the target receptor upon photoactivation. nih.gov

Derivatives with Modified Lactone Ring:

C5 Position: The C5 hydroxyl is a key functional group. In a multi-step synthesis to convert Avermectin B1a into a milbemycin oxime compound, the C5 hydroxyl is first protected, then the C13 sugar and hydroxyl groups are removed, and finally, the C5 position is deprotected and oxidized to a ketone, which is then oximated. google.com

Ring Structure Rearrangement: Research has led to the synthesis of Ivermectin derivatives with a rearranged oxahydrindene (hexahydrobenzofuran) ring, which have shown improved antiparasitic activity compared to the original structure. researchgate.net Another derivative, 6,8a-seco-6,8a-deoxyavermectin B1a aglycone, is characterized by the removal of the sugar moiety and the formation of a seco bond between the C6 and C8a positions of the macrocyclic ring. ontosight.ai

| Compound Name | Key Structural Modification | Reference(s) |

| This compound | 22,23-dihydro derivative of Avermectin B1a | researchgate.netncats.io |

| This compound aglycone | Removal of the C13 disaccharide moiety | |

| 25-methyl & 25-ethyl ivermectin | Methyl or ethyl group at C25 position | nih.gov |

| Doramectin | Cyclohexyl group at C25 and C22-C23 double bond | nih.gov |

| Milbemycin oxime derivative | C5-keto-oxime, removal of C13 sugar and hydroxyl | google.com |

| 6,8a-seco-6,8a-deoxyavermectin B1a aglycone | Cleavage of the C6-C8a ether linkage and removal of sugar | ontosight.ai |

| Dipeptide/Carbohydrate Conjugates | Replacement of C13 sugar with dipeptide or carbohydrate moieties | researchgate.net |

| C13-Photoreactive Derivatives | Photoreactive substitutions at the C13 position | nih.gov |

Mechanistic Insights into Derivative Activity on Target Receptors

The biological activity of this compound and its derivatives stems from their potent modulation of specific ion channels in both invertebrates and vertebrates. nih.govfrontiersin.org

Invertebrate Target: Glutamate-Gated Chloride Channels (GluCls)

The primary mechanism of action for ivermectin's potent anthelmintic and insecticidal effects is its interaction with glutamate-gated chloride channels (GluCls), which are exclusive to invertebrates. nih.govnih.govfrontiersin.org

Binding and Activation: this compound derivatives bind with high affinity and selectivity to GluCls. nih.govncats.io This binding can directly activate the channel or potentiate its response to the natural ligand, glutamate (B1630785). nih.govaopwiki.org The binding site is located within a cleft in the transmembrane domain at the interface between adjacent subunits. nih.govfrontiersin.org

Channel Gating: Unlike the transient channel opening induced by glutamate, ivermectin binding leads to a very slow-opening and essentially irreversible activation of the chloride channel. aopwiki.orgresearchgate.net This prolonged opening causes a massive influx of chloride ions into the nerve and muscle cells. aopwiki.org

Physiological Effect: The increased chloride conductance results in hyperpolarization of the cell membrane, which inhibits neuronal signaling and muscle function, ultimately leading to paralysis and death of the parasite. nih.govontosight.airesearchgate.net

Structure-Activity Relationship: The affinity and functionality of derivatives are closely tied to their structure. For example, photoreactive derivatives with substitutions at C-13 have demonstrated high-affinity binding to GluCls from the parasitic nematode Haemonchus contortus, confirming the importance of this region for interaction. nih.gov Conversely, mutations in the amino acid sequence of the GluCl subunits can significantly decrease sensitivity to ivermectin. mcgill.ca

Mammalian Targets

While ivermectin's therapeutic efficacy relies on its high selectivity for invertebrate GluCls, it can interact with mammalian receptors, typically at higher concentrations. alzdiscovery.orgfrontiersin.org

Environmental Fate and Degradation of Ivermectin B1a

Pathways of Environmental Introduction and Distribution

The principal route of Ivermectin B1a's introduction into the environment is through the feces of treated animals. oup.comnih.govresearchgate.net A significant portion of the administered dose, estimated to be between 80% and 98%, is excreted unmetabolized. nih.govresearchgate.net This leads to the direct deposition of the active compound onto pastures and soil.

Several factors influence the concentration of this compound excreted in feces, including the administration route, dosage, animal species, and the specific drug formulation. nih.govconicet.gov.ar Once in the environment, the high lipophilicity and strong affinity for organic matter of this compound govern its distribution. core.ac.uknih.gov It binds tightly to soil and sediment particles, which limits its mobility and potential to leach into groundwater. nih.govnih.govpublications.gc.ca

While runoff is not considered a major contamination source due to strong soil binding, soil erosion can transport particle-bound this compound into adjacent aquatic ecosystems. publications.gc.ca Direct deposition of manure from treated animals into or near water bodies also represents a significant pathway for aquatic contamination. publications.gc.caresearchgate.net

Degradation Mechanisms in Soil and Aquatic Environments

This compound is subject to degradation in both terrestrial and aquatic environments through photodegradation and microbial action. nih.govnih.gov These processes transform the parent compound into various degradation products, which generally exhibit lower biological activity. nih.gov

Photodegradation

This compound is susceptible to photodegradation, particularly when exposed to sunlight on surfaces and in the upper layers of water bodies. nih.govmdpi.com The rate of this process is influenced by the intensity of solar radiation and the time of year. Studies have shown that the half-life of this compound due to photodegradation can be as short as 12 hours in the summer and extend to 39 hours in the winter in open water. core.ac.ukrayfull.com On thin films, such as on glass surfaces, the photodegradation half-life can be less than a day. nih.gov The structural components of the this compound molecule, including its carbonyl group and conjugated double bonds, are thought to be responsible for its photoreactivity. mdpi.comresearchgate.netresearchgate.netsciforum.net

Biotransformation and Microbial Degradation

Microbial activity in soil and manure plays a crucial role in the breakdown of this compound. nih.govnih.gov The rate of biodegradation is highly dependent on temperature. core.ac.uk In soil and manure mixtures, the half-life of ivermectin can range from one to two weeks under summer temperatures to several months in colder conditions. core.ac.uk Aerobic degradation in soil is a key process, with reported half-lives for avermectin (B7782182) B1a in soils ranging from two to eight weeks. nih.gov This biotransformation leads to the formation of more polar and less toxic metabolites. core.ac.uknih.gov

Persistence and Soil Sorption Dynamics

The persistence of this compound in the environment is a balance between its degradation rate and its strong binding to soil particles. nih.govpublications.gc.ca Its high affinity for organic matter results in high soil sorption coefficients (Koc), indicating it is relatively immobile in soil. nih.govnih.gov

Table 1: Soil Sorption and Dissipation of this compound

| Parameter | Value | Soil Type/Conditions | Reference |

| Soil Sorption Coefficient (Koc) | ≥ 4000 L/kg | General | nih.gov |

| 4.00 x 10³ to 2.58 x 10⁴ L/kg | Three European soils | nih.gov | |

| 1.48 x 10⁴ and 1.57 x 10⁴ L/kg | Clay loam and silty loam | oup.com | |

| Solid-Water Distribution Coefficient (Kd) | 57 to 396 L/kg | Three European soils | nih.gov |

| 227 and 333 L/kg | Clay loam and silty loam | oup.com | |

| Dissipation Half-Life (DT50) in Soil/Feces | 7-14 days | Summer temperatures | nih.gov |

| 91-217 days | Winter temperatures | researchgate.net | |

| 11.5 days | Clay soil at 19.3 °C (aerobic) | researchgate.net | |

| 15.5 days | Sandy soil at 19.3 °C (aerobic) | researchgate.net |

The strong sorption to soil organic matter and clay particles limits the bioavailability of this compound for uptake by organisms and for degradation. researchgate.netresearchgate.net While this binding reduces the risk of groundwater contamination, it contributes to the compound's persistence in the soil matrix. oup.com The formation of complexes with inorganic soil matter is also suggested as a binding mechanism. nih.gov

Movement in Environmental Compartments (e.g., feces to soil, water)

The primary movement of this compound in the environment is from the feces of treated animals into the underlying soil. conicet.gov.arresearchgate.net Due to its low water solubility and high sorption capacity, vertical movement through the soil profile (leaching) is limited. oup.comresearchgate.net However, some studies have shown that this compound can migrate to a certain depth in the soil. researchgate.net

Once in the soil, this compound is primarily found in the upper layers. researchgate.net The transfer from feces to soil is a key step in its environmental distribution. conicet.gov.ar From the soil, there is a potential for transport to aquatic environments, mainly through soil erosion where the compound is attached to soil particles. publications.gc.ca Direct contamination of water bodies can also occur through the deposition of feces. researchgate.net In aquatic systems, this compound rapidly partitions from the water column to the sediment due to its hydrophobic nature and high affinity for organic matter. peerj.com

Advanced Analytical Methodologies for Ivermectin B1a Research

Chromatographic Techniques

Chromatography is the cornerstone of Ivermectin B1a analysis, providing the necessary separation from its related compounds (like Ivermectin B1b) and endogenous matrix interferences.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is the most common separation mode, typically utilizing C8 or C18 columns. researchgate.netijprs.com The separation is achieved by optimizing the mobile phase composition, which often consists of a mixture of acetonitrile (B52724), methanol, and water. researchgate.netijprs.com

UV Detection: Ultraviolet (UV) detection is frequently used for this compound quantification in pharmaceutical formulations. The analysis is typically performed at the compound's absorption maximum, which is around 245 nm. researchgate.netresearchgate.netsielc.com This method is robust and suitable for analyzing solutions where the concentration of this compound is relatively high. kojvs.org Diode Array Detection (DAD) offers an advantage over single-wavelength UV detectors by acquiring spectra across a range of wavelengths, which helps in assessing peak purity and confirming the identity of the analyte. dergipark.org.tr

Fluorescence Detection (FLD): For trace-level analysis in complex matrices like biological tissues or milk, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. hilarispublisher.com Since this compound is not naturally fluorescent, a derivatization step is required. This typically involves a reaction with a reagent like trifluoroacetic anhydride (B1165640) in the presence of a catalyst such as N-methylimidazole to form a fluorescent derivative. hilarispublisher.comresearcher.life The resulting derivative is then excited at a specific wavelength (e.g., 365 nm) and its emission is monitored (e.g., 470-475 nm). hilarispublisher.comnih.gov HPLC-FLD methods have been validated for determining this compound residues in tissues and milk. fao.orgfao.org

| Technique | Column | Mobile Phase | Detection Wavelength | Matrix | Reference |

|---|---|---|---|---|---|

| HPLC-UV | C18 | Acetonitrile-Methanol-Water-Acetic Acid (56:36:7.5:0.5, v/v/v/v) | 245 nm | Pharmaceutical Formulation | researchgate.netresearchgate.net |

| HPLC-UV | Waters XBridge C18 | Water-Methanol-Acetonitrile (15:34:51, v/v/v) | 245 nm | Veterinary Drug Solutions | kojvs.org |

| HPLC-FLD | Ultrasphere ODS | Tetrahydrofuran-Acetonitrile-Water (40:38:22, v/v/v) | Ex: 365 nm, Em: 475 nm | Human Plasma | nih.gov |

| HPLC-FLD | C8 | Isocratic Elution | Ex: 360 nm, Em: 470 nm | Commercial Milk | hilarispublisher.com |

While less common than liquid chromatography, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of this compound. A significant drawback of this method is the low volatility and thermal instability of the large ivermectin molecule, which necessitates a derivatization step to convert it into a more volatile and thermally stable compound before it can be analyzed by GC-MS. researchgate.net

Mass Spectrometry-Based Methods (e.g., LC-MS/MS, QTOF-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) has become the gold standard for the determination of this compound, especially at trace levels in complex matrices like plasma, tissues, and environmental samples. researchgate.netscienceopen.com These methods offer superior sensitivity, selectivity, and specificity compared to conventional HPLC detectors.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for quantifying this compound residues. fao.org The analysis is typically performed using an electrospray ionization (ESI) source, often in positive ion mode, where ivermectin forms adducts with sodium [M+Na]⁺ or protons [M+H]⁺. researchgate.netresearchgate.net Quantification is achieved using the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and one or more specific product ions are monitored. nih.gov This process provides a high degree of certainty in both identification and quantification, minimizing matrix effects. researcher.life Abamectin or other structurally similar compounds are often used as internal standards to ensure accuracy. researchgate.net

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS): High-resolution mass spectrometry (HRMS) techniques like UHPLC-QTOF-MS provide highly accurate mass measurements for both precursor and fragment ions. thomastobin.comresearchgate.net This capability is invaluable for the unequivocal identification of this compound and for distinguishing it from other compounds with the same nominal mass. hpst.cz QTOF-MS can be used for both targeted quantification and non-targeted screening of veterinary drugs and pesticides, including this compound, in various food and environmental samples. hpst.cznih.gov

| Technique | Ionization Mode | Detection Mode | Precursor Ion (m/z) | Matrix | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | ESI Positive | MRM | 897.4 [B1a+Na]⁺ | Dung Beetle Tissue | researchgate.netresearchgate.net |

| LC-MS/MS | ESI Negative | MRM | - | Human, Mouse, Monkey Plasma | nih.gov |

| LC-MS/MS | ESI Positive | MRM | - | Bovine Muscle | fao.org |

| UHPLC-QTOF-MS | ESI Positive & Negative | Full Scan MS/MS | - | Agricultural Crops | nih.gov |

Sample Preparation and Extraction Procedures (e.g., Solid-Phase Extraction)

Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interfering substances, and concentrate the analyte before chromatographic analysis.

Solid-Phase Extraction (SPE): SPE is the most commonly used clean-up technique for this compound analysis in biological matrices. researchgate.netnih.gov C18 or polymeric sorbents are frequently employed. researchgate.netresearchgate.net The general procedure involves loading the sample extract onto a conditioned SPE cartridge, washing the cartridge with a weak solvent to remove interferences, and finally eluting the analyte of interest with a stronger organic solvent. nih.gov This technique has proven effective for matrices such as plasma, animal tissues, and dung beetle tissues. researchgate.netnih.govscienceopen.comresearchgate.net

Other Techniques:

Protein Precipitation (PPT): For plasma samples, a simple protein precipitation step using a solvent like acetonitrile can be used to remove the bulk of proteins before further analysis or clean-up. researchgate.net

Liquid-Liquid Extraction (LLE): This classic extraction technique, using immiscible solvents like acetonitrile and hexane, can also be employed for sample preparation. hilarispublisher.com

QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method, often used in multi-residue pesticide analysis, has also been adapted for extracting this compound from matrices like bovine muscle and various crops. fao.orgmdpi.com The method typically involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive SPE (d-SPE) clean-up step. fao.org

| Matrix | Extraction/Preparation Method | Reference |

|---|---|---|

| Animal Plasma | Protein Precipitation with Acetonitrile, followed by SPE (C18) | researchgate.netnih.gov |

| Dung Beetle Tissues | Solvent Extraction, followed by continuous SPE | scienceopen.comresearchgate.net |

| Bovine Muscle | Modified QuEChERS (Acetonitrile extraction, d-SPE with C18) | fao.org |

| Milk | Liquid-Liquid Extraction (Acetonitrile/Hexane) | hilarispublisher.com |

| Crops (Soybean, Bean, Maize) | QuEChERS (Acetonitrile:Isopropanol extraction, d-SPE) | mdpi.com |

Validation Parameters in this compound Quantification

To ensure that an analytical method is reliable, accurate, and fit for its intended purpose, it must be thoroughly validated according to international guidelines (e.g., ICH). dergipark.org.tr Key validation parameters for this compound quantification include:

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. kojvs.org For HPLC-UV methods in pharmaceutical formulations, the LOQ for this compound can be around 0.20 µg/mL. researchgate.netnih.gov Highly sensitive LC-MS/MS methods can achieve much lower LOQs, in the range of 0.1 to 1.0 ng/mL in plasma or 2 µg/kg in tissue. researchgate.netfao.orgscienceopen.com

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. Linearity is typically evaluated by a linear regression analysis, with a correlation coefficient (r or r²) close to 0.999 being desirable. kojvs.orgdergipark.org.tr

Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). kojvs.orgoup.com For this compound, RSD values are generally required to be less than 15%, except at the LOQ where up to 20% may be acceptable.

Accuracy: Accuracy reflects the closeness of the mean test results to the true value. It is often determined through recovery studies by analyzing samples spiked with a known amount of the analyte. dergipark.org.tr Recoveries for this compound analysis are typically expected to be within 85-115%. nih.gov

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate). nih.govoup.com It provides an indication of the method's reliability during normal usage.

| Method | Matrix | Linearity Range | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |

|---|---|---|---|---|---|---|

| HPLC-UV | Pharmaceutical Formulation | 27.01–81.02 µg/mL | 0.20 µg/mL | - | <1% (Intra- & Inter-day) | researchgate.netnih.govoup.com |

| HPLC-UV | Veterinary Solution | 50–150 µg/mL | 2.68 µg/mL | 98.9 to 100.3% | <1.0% | kojvs.org |

| LC-MS/MS | Animal Plasma | 1–100 ng/mL | 1.0 ng/mL | 82.9 to 104.2% | 11.0% (Between-run) | researchgate.net |

| LC-MS/MS | Human Plasma | 0.1–1000 ng/mL | 0.1 ng/mL | >80% | - | nih.gov |

| LC-MS/MS | Bovine Muscle | 1-50 µg/kg | 2 µg/kg | - | 18.3-25.3% | fao.org |

Future Directions in Ivermectin B1a Research

Further Elucidation of Unclear Resistance Mechanisms in Parasitic Nematodes

The effectiveness of Ivermectin B1a is threatened by the global rise of anthelmintic resistance. While significant progress has been made, the precise molecular basis of resistance in many parasitic nematodes remains multifaceted and not fully understood. Future research will focus on untangling this complexity, moving beyond single-gene associations to a more holistic, systems-level understanding.

A primary mechanism implicated in resistance involves the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gps). semanticscholar.orgtandfonline.comnih.gov These membrane proteins function as efflux pumps, actively removing this compound from its target sites within the nematode's cells, thereby reducing its effective intracellular concentration. nih.govnih.gov Studies in resistant strains of Haemonchus contortus and other parasitic nematodes consistently show an upregulation of P-gp gene expression. semanticscholar.orgcambridge.org However, it is not simply a matter of increased expression; alterations in the gene structure or transcription of P-gps have also been observed in ivermectin-selected strains. semanticscholar.orgcambridge.org The contribution of specific P-gp family members, such as pgp-9 and pgp-11, appears to be significant, but their exact roles and interactions are still under investigation. gla.ac.ukresearchgate.net

Another critical area of investigation involves the primary molecular target of this compound: ligand-gated chloride channels, predominantly glutamate-gated chloride channels (GluCls). nih.govnih.gov In the model organism Caenorhabditis elegans, simultaneous mutations in multiple GluCl subunit genes, such as avr-14, avr-15, and glc-1, are required to confer a high level of resistance. nih.govbiorxiv.org This points to a polygenic basis for target-site resistance. However, translating these findings to parasitic nematodes has been challenging, as similar definitive mutations have not been consistently associated with resistance in field isolates. nih.govbiorxiv.org This discrepancy highlights the genetic complexity of parasitic helminths and suggests that other, as-yet-unidentified genes or regulatory pathways may be involved. gla.ac.uk

Recent transcriptomic analyses suggest that resistance is not solely about drug efflux or target-site mutation. gla.ac.uk Broader physiological changes, including those related to neuronal plasticity and chloride homeostasis, appear to be involved. gla.ac.ukmdpi.com This indicates that resistant nematodes may employ compensatory mechanisms to counteract the neurotoxic effects of this compound, a research avenue that is ripe for exploration. The multifactorial nature of this resistance is a significant hurdle, suggesting that a combination of altered drug transport, modified target receptors, and other cellular responses collectively contribute to the resistant phenotype. nih.gov

Table 1: Key Genes Implicated in Ivermectin Resistance in Parasitic Nematodes

| Gene Family/Class | Specific Gene Examples | Proposed Role in Resistance |

|---|---|---|

| ABC Transporters | pgp-1, pgp-9, pgp-11, mrp-1 | Increased drug efflux, reducing intracellular concentration at the target site. tandfonline.comgla.ac.uk |

| Ligand-Gated Ion Channels | avr-14, avr-15, glc-1 | Alteration of the drug's primary target (GluCls), reducing binding affinity or functional impact. nih.gov |

| Neuronal Function & Homeostasis | cky-1, clh-3 | Compensatory changes in neuronal signaling and ion balance to counteract drug effects. mdpi.com |

| Beta-tubulin | β-tubulin isotype 1 | Although a primary target for benzimidazoles, evidence suggests ivermectin selects on this gene as well. nih.gov |

Novel Insights into Receptor Binding and Allosteric Modulation

This compound exerts its anthelmintic effect by acting as a positive allosteric modulator of glutamate-gated chloride channels (GluCls), which are crucial for neurotransmission in invertebrates. tandfonline.comnih.gov Unlike the endogenous ligand glutamate (B1630785), which binds at an orthosteric site between subunits in the extracellular domain, this compound binds to a distinct allosteric site within the transmembrane domain of the channel. nih.govnih.gov This binding event is not a simple activation but rather a stabilization of the channel in its open conformation, leading to a prolonged influx of chloride ions. pnas.org This hyperpolarizes the nerve and muscle cells of the nematode, causing a flaccid paralysis and ultimately, starvation and death. nih.gov

High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy, have been pivotal in visualizing this interaction. researchgate.net The this compound binding site is located in a cleft at the interface between the M3 transmembrane helix of one subunit and the M1 helix of an adjacent subunit. nih.govnih.gov By lodging itself in this pocket, the drug effectively acts as a wedge, pushing the transmembrane helices apart to promote and stabilize the open state of the ion pore. nih.govpnas.org This allosteric mechanism also appears to increase the affinity of the receptor for glutamate, further potentiating the channel's activity. nih.govresearchgate.net

Future research aims to achieve an even more granular understanding of this binding interaction. Key questions remain regarding the precise conformational changes that couple the allosteric binding event to the gating of the ion channel. researchgate.net Investigating the specific amino acid residues that form hydrogen bonds and other interactions with the different moieties of the this compound molecule (the benzofuran, spiroketal, and disaccharide groups) is crucial. gla.ac.ukbiorxiv.org For instance, molecular modeling and mutagenesis studies have suggested that residues like Leucine 256 in the N-terminal domain of a H. contortus GluCl subunit, while not in the direct binding site, may be critical in mediating the allosteric properties of the receptor. nih.gov

Furthermore, while GluCls are the primary targets, this compound is known to modulate other Cys-loop receptors, including GABA-gated, glycine, and nicotinic acetylcholine (B1216132) receptors, albeit often with lower potency. semanticscholar.orgcambridge.org A deeper exploration of these off-target interactions within the parasite could reveal secondary mechanisms of action or contribute to a more comprehensive understanding of its neurotoxic effects. Such detailed molecular insights are not merely academic; they are essential for the rational design of new anthelmintics that can overcome existing resistance by targeting different sites or interacting more potently with the known binding pocket.

Advanced Biosynthetic Pathway Engineering for Enhanced Production and Novel Analog Generation

This compound is a semi-synthetic derivative of Avermectin (B7782182) B1a, a natural product fermented by the soil bacterium Streptomyces avermitilis. semanticscholar.orgresearchgate.net The traditional manufacturing process involves the chemical hydrogenation of the C22-C23 double bond of Avermectin B1a, a step that adds complexity and cost. semanticscholar.orgnih.gov A major goal of current research is to engineer S. avermitilis to produce this compound directly through fermentation, bypassing the need for chemical synthesis.

The biosynthesis of the avermectin core structure is accomplished by a large, modular type I polyketide synthase (PKS). nih.gov This PKS assembly line sequentially adds and modifies acyl-CoA extender units to build the complex macrolide backbone. nih.gov A key insight for bioengineering was the recognition that the avermectin PKS lacks an enoylreductase (ER) domain in its second module, which is why the C22-C23 double bond is formed. researchgate.net

Advanced pathway engineering has focused on "domain swapping" within this PKS. nih.govnih.gov Researchers have successfully replaced the native dehydratase (DH) and ketoreductase (KR) domains of module 2 with a domain set containing a functional ER domain from other PKS clusters, such as those for rapamycin (B549165) or pikromycin (B1677795) biosynthesis. semanticscholar.orgresearchgate.net This engineered PKS performs the necessary reduction in vivo, leading to the direct production of 22,23-dihydroavermectin B1a (this compound). semanticscholar.orgnih.gov Further optimization of these engineered strains involves enhancing the expression of key biosynthetic genes, such as aveC, to improve the yield of the desired product. nih.gov

Beyond enhancing production, biosynthetic engineering offers powerful tools for creating novel this compound analogs. The avermectin PKS loading module naturally utilizes isobutyryl-CoA and 2-methylbutyryl-CoA as starter units to produce the "b" and "a" series of avermectins, respectively. nih.gov By creating mutant strains of S. avermitilis that cannot synthesize these natural starters and then supplying exogenous, non-native carboxylic acids in the fermentation medium, a process known as "mutational biosynthesis" can generate a wide array of novel avermectins with different C-25 substituents. biorxiv.orgpnas.org

Another promising strategy is the heterologous expression of the entire avermectin biosynthetic gene cluster in more genetically tractable host organisms. tandfonline.comnih.gov This approach simplifies the process of genetic manipulation and allows for the testing of various engineered PKS constructs and regulatory elements to optimize the production of both this compound and its novel derivatives. tandfonline.comgla.ac.uk These advanced biosynthetic techniques hold the potential not only to create more cost-effective production methods but also to generate a library of new compounds with potentially improved efficacy or activity against resistant parasites.

| Heterologous Expression | Transferring the entire biosynthetic gene cluster to an optimized host strain (e.g., S. lividans). tandfonline.comgla.ac.uk | Facilitated genetic manipulation and potentially higher production levels. |

Development of Molecular Markers for Resistance Monitoring

The effective management of parasitic diseases and the mitigation of anthelmintic resistance rely on early and accurate detection of resistant parasite populations. Traditional methods, such as the Fecal Egg Count Reduction Test (FECRT), are valuable but have limitations: they are labor-intensive, time-consuming, and can only detect resistance once it is already established at a significant frequency within a population. nih.gov Consequently, a major research priority is the development and validation of molecular markers, such as Single Nucleotide Polymorphisms (SNPs), that can provide a rapid, sensitive, and specific diagnostic tool for resistance surveillance. semanticscholar.orgcambridge.org

Research into molecular markers for this compound resistance has primarily focused on candidate genes implicated in the mechanisms of resistance. These include the drug's primary targets, the glutamate-gated chloride channels (GluCls), and genes involved in drug efflux, such as P-glycoproteins. nih.govnih.gov While mutations in GluCl genes (avr-14, avr-15, glc-1) are known to confer high-level resistance in laboratory models like C. elegans, finding consistent, causative SNPs in these genes across diverse field populations of parasitic nematodes has proven difficult. biorxiv.orgpnas.org Similarly, while the expression levels of P-gp genes are often elevated in resistant worms, linking specific genetic polymorphisms to this upregulation has been challenging. mdpi.comcambridge.org

More recent approaches have utilized genome-wide association studies (GWAS) and Pool-Seq (sequencing of pooled DNA from multiple individuals) to compare the genomes of susceptible and resistant parasite populations. gla.ac.uknih.gov These unbiased methods scan the entire genome for regions that have been subjected to selection by drug treatment. Such studies in Haemonchus contortus have successfully identified a major quantitative trait locus (QTL) on chromosome V that is strongly associated with ivermectin resistance in geographically distinct strains. nih.govnih.gov This discovery is a significant step forward, as it narrows the search for the key genetic drivers of resistance to a specific genomic region, even if the precise causative gene within that locus is still under investigation. nih.gov

The development of a robust molecular diagnostic will likely require a panel of markers rather than a single SNP, reflecting the polygenic nature of ivermectin resistance. semanticscholar.orgnih.gov International collaborations like the Consortium for Anthelmintic Resistance SNPs (CARS) are crucial for coordinating research, validating candidate markers across different parasite species and geographical regions, and standardizing diagnostic protocols. tandfonline.comnih.gov The ultimate goal is to create practical, field-applicable tests (e.g., qPCR or amplicon sequencing assays) that can determine the frequency of resistance-associated alleles in a parasite population, enabling veterinarians and public health officials to make informed decisions about treatment strategies and preserve the efficacy of this compound for the future. nih.govveterinarypracticenews.ca

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Ivermectin B1a in laboratory settings?

- Methodological guidance : this compound (C₄₈H₇₄O₁₄, MW 875.1) is a semi-synthetic derivative of avermectin B1a. Synthesis requires rigorous control of stereochemistry due to its macrocyclic lactone structure. Characterization typically involves reversed-phase HPLC (RP-HPLC) with UV detection at 245 nm, as outlined in pharmacopeial standards . For purity assessment, ensure separation from its congener B1b (C₄₇H₇₂O₁₄, MW 861.1) using gradient elution (e.g., acetonitrile/water) . Structural confirmation via high-resolution mass spectrometry (HRMS) and NMR is mandatory for novel analogs .

Q. How do researchers validate the biological activity of this compound in antiparasitic assays?

- Experimental design : Standard assays include in vitro glutamate-gated chloride channel (GluCl) binding assays using C. elegans or D. melanogaster models. Activity is quantified via EC₅₀ values, with B1a showing >80% potency in commercial ivermectin formulations . For in vivo studies, rodent models infected with Strongyloides ratti are used, with efficacy measured by parasite load reduction. Include B1b as a control to isolate B1a-specific effects .

Advanced Research Questions